molecular formula C12H10ClFO2 B2744515 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287339-54-0

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2744515
CAS No.: 2287339-54-0
M. Wt: 240.66
InChI Key: WWIFMMAHZFWKFM-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of Grignard reagents and other organometallic compounds. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through the ring-opening of [1.1.1]propellane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a bioisostere, mimicking the structural and electronic properties of phenyl rings. This allows it to interact with enzymes and receptors in a similar manner, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • Bicyclo[1.1.1]pentane-1-sulfonamide

Uniqueness

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and its ability to interact with biological targets. Additionally, the bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s physicochemical properties .

Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-9-3-7(14)1-2-8(9)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIFMMAHZFWKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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